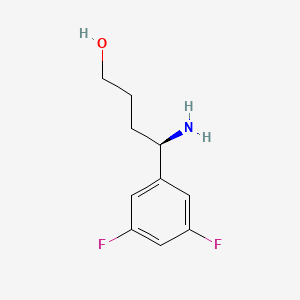
(R)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4R)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol is a chiral compound with a specific stereochemistry at the fourth carbon atom. This compound is characterized by the presence of an amino group, a difluorophenyl group, and a hydroxyl group, making it a versatile molecule in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-difluorobenzaldehyde and ®-4-amino-1-butanol.
Reaction Steps:
Industrial Production Methods
In an industrial setting, the production of (4R)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol may involve optimized reaction conditions, including:
Catalysts: Use of efficient catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve yield and purity.
Temperature and Pressure: Control of reaction temperature and pressure to ensure optimal conditions for the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(4R)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of 4-(3,5-difluorophenyl)butan-2-one.
Reduction: Formation of various amine derivatives depending on the reducing agent used.
Substitution: Formation of N-substituted derivatives with different functional groups.
Applications De Recherche Scientifique
(4R)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (4R)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Act as an inhibitor or activator of enzymes involved in metabolic pathways.
Modulate Receptors: Interact with receptors to influence cellular signaling processes.
Alter Gene Expression: Affect the expression of genes related to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4S)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol: The enantiomer of the compound with different stereochemistry.
4-Amino-4-(3,5-difluorophenyl)butanoic acid: A structurally similar compound with a carboxylic acid group instead of a hydroxyl group.
4-Amino-4-(3,5-difluorophenyl)butan-2-ol: A compound with a hydroxyl group at a different position.
Uniqueness
(4R)-4-Amino-4-(3,5-difluorophenyl)butan-1-ol is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C10H13F2NO |
|---|---|
Poids moléculaire |
201.21 g/mol |
Nom IUPAC |
(4R)-4-amino-4-(3,5-difluorophenyl)butan-1-ol |
InChI |
InChI=1S/C10H13F2NO/c11-8-4-7(5-9(12)6-8)10(13)2-1-3-14/h4-6,10,14H,1-3,13H2/t10-/m1/s1 |
Clé InChI |
RRFWRUGQUYFUBQ-SNVBAGLBSA-N |
SMILES isomérique |
C1=C(C=C(C=C1F)F)[C@@H](CCCO)N |
SMILES canonique |
C1=C(C=C(C=C1F)F)C(CCCO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


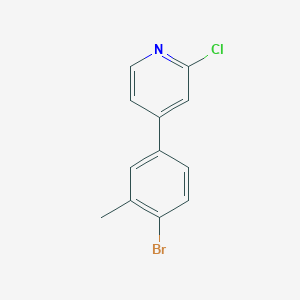
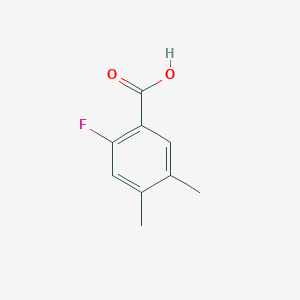
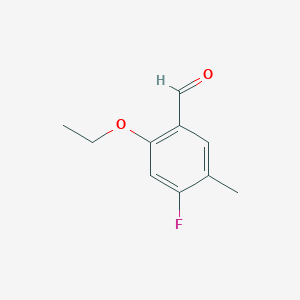
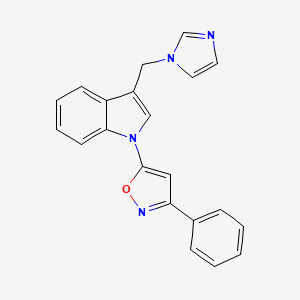

![1-(2-(diethylamino)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14022215.png)
![2-(2-(Benzyloxy)spiro[3.5]non-6-EN-7-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14022217.png)

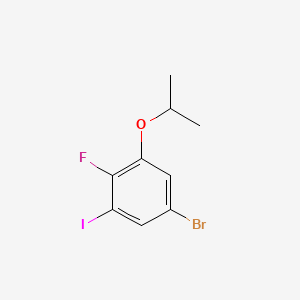

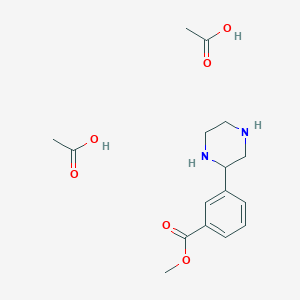
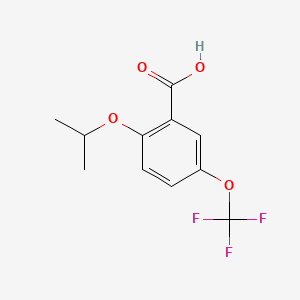
![3-(Bicyclo[1.1.1]pentan-1-YL)-5-bromopyridine](/img/structure/B14022252.png)
![1-(2-chloroethyl)-3-[(1S,3R)-3-hydroxycyclohexyl]-1-nitrosourea](/img/structure/B14022258.png)
